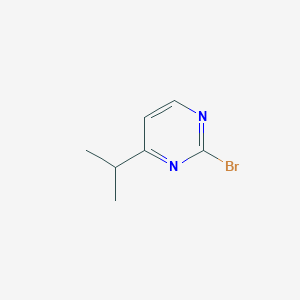
methyl 4-chloro-2-fluoro-3-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-chloro-2-fluoro-3-methylbenzoate is an organic compound with the molecular formula C9H8ClFO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and methyl groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-chloro-2-fluoro-3-methylbenzoate can be synthesized through several methods. One common route involves the esterification of 4-chloro-2-fluoro-3-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-chloro-2-fluoro-3-methylbenzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reagent for reducing the ester group.
Oxidation: Potassium permanganate in an acidic medium is used for oxidizing the methyl group.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing chlorine or fluorine.
Reduction: The major product is 4-chloro-2-fluoro-3-methylbenzyl alcohol.
Oxidation: The major product is 4-chloro-2-fluoro-3-methylbenzoic acid.
Applications De Recherche Scientifique
Methyl 4-chloro-2-fluoro-3-methylbenzoate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential pharmacological properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of methyl 4-chloro-2-fluoro-3-methylbenzoate depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing transformation through enzymatic catalysis. In pharmacological studies, it may interact with molecular targets such as receptors or enzymes, modulating their activity and leading to physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-chloro-3-fluoro-2-methylbenzoate
- Methyl 2-chloro-4-fluoro-3-methylbenzoate
- Methyl 3-chloro-4-fluoro-2-methylbenzoate
Uniqueness
Methyl 4-chloro-2-fluoro-3-methylbenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This unique structure allows it to participate in specific chemical reactions and makes it suitable for particular applications in research and industry.
Propriétés
Numéro CAS |
153556-53-7 |
|---|---|
Formule moléculaire |
C9H8ClFO2 |
Poids moléculaire |
202.6 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



